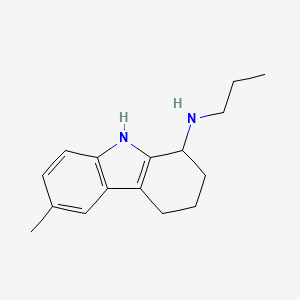

6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

Structure and Synthesis:

6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a tetrahydrocarbazole derivative featuring a methyl group at position 6 and a propylamine substituent at position 1. Its synthesis typically involves reductive amination, as outlined in Scheme 1 of , where a ketone intermediate reacts with propylamine in the presence of NaCNBH₃ and NH₄OAc under acidic conditions . The compound is commercially available as a trifluoroacetic acid (TFA) salt (Enamine, 25 mg solid) and is purified via preparative HPLC (gradient elution) to achieve >95% purity .

Properties

IUPAC Name |

6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-3-9-17-15-6-4-5-12-13-10-11(2)7-8-14(13)18-16(12)15/h7-8,10,15,17-18H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCDPMNKELLOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCC2=C1NC3=C2C=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495599-61-5 | |

| Record name | 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process begins with the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent rearrangement to yield the desired tetrahydrocarbazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be employed to modify the functional groups on the tetrahydrocarbazole ring.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or transition metal catalysts.

Major Products Formed

Reduction: Reduced derivatives of the tetrahydrocarbazole ring.

Substitution: Various substituted tetrahydrocarbazole derivatives.

Scientific Research Applications

6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:

Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways:

Monoamine Oxidase Inhibition: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Benzodiazepine Receptor Binding: It binds to benzodiazepine receptors, which are part of the GABA-A receptor complex, leading to anxiolytic and sedative effects.

Comparison with Similar Compounds

Physicochemical Properties :

Biological Activity :

The compound acts as an inhibitor of the human divalent metal transporter DMT1 (SLC11A2), a therapeutic target for iron-overload disorders . Its activity is attributed to the propylamine side chain, which enhances binding affinity to the transporter’s active site.

Structural and Functional Analogues

The pharmacological and physicochemical profiles of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine are influenced by substituent variations. Key analogues and their properties are summarized below:

Key Findings:

Substituent Effects on Bioactivity :

- Halogenation : Bromine (4d) and chlorine (AL682, (S)-26) at position 6 enhance antiviral and antimicrobial activities, likely due to increased electrophilicity and target binding .

- Aromatic Side Chains : N-Phenyl (4d) and N-phenethyl (AL682) groups improve membrane permeability but reduce solubility, necessitating salt forms (e.g., TFA, HCl) for bioavailability .

- Chirality : Enantiomers of cyclohexyl-substituted THCz () show divergent efficacy, emphasizing the need for asymmetric synthesis (e.g., Ru(II)-catalyzed hydrogenation in ) .

Synthetic Efficiency :

- Reductive amination () is a universal method for N-alkylation, yielding 73–94% for analogues .

- Low yields (e.g., 21% for AL682) are attributed to steric hindrance from bulky substituents like 4-bromophenethyl .

Analytical Characterization: RP-UPLC and chiral chromatography (e.g., CHIRALPAK IA column) are critical for resolving stereoisomers and ensuring purity .

Biological Activity

Overview

6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a tricyclic compound belonging to the tetrahydro-β-carboline family. Its unique structure contributes to a range of biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C16H22N2

- CAS Number: 1495599-61-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Monoamine Oxidase Inhibition:

The compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function.

Benzodiazepine Receptor Binding:

It also binds to benzodiazepine receptors within the GABA-A receptor complex. This interaction can produce anxiolytic and sedative effects, making it a candidate for the treatment of anxiety disorders.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimalarial Activity:

this compound has shown promise in combating chloroquine-resistant strains of Plasmodium falciparum, indicating potential for development as an antimalarial agent.

Neuroprotective Effects:

Studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and providing antioxidant effects.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison with other carbazole derivatives is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | Moderate MAO inhibition | Similar to 6-methyl derivative |

| N-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Anticancer properties | Different substitution pattern influences activity |

Case Studies

Recent studies have focused on the pharmacological profiles of this compound:

Study on MAO Inhibition:

A study demonstrated that 6-methyl-N-propyl derivatives exhibited significant MAO inhibitory activity compared to standard MAO inhibitors. The IC50 values indicated a promising potential for treating depression and anxiety disorders .

Antimalarial Efficacy:

In vitro assays showed that this compound effectively inhibited the growth of chloroquine-resistant Plasmodium falciparum. The results suggest that it could be developed into a new class of antimalarial drugs.

Q & A

Q. What are the established synthetic methodologies for 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine?

The compound is synthesized via reductive amination of the corresponding carbazole ketone. A general approach involves two steps:

- Step 1 : Cyclization of substituted cyclohexanones under acidic conditions (1 M HCl, 120°C) to form the carbazole scaffold, yielding 32–66% .

- Step 2 : Reductive amination using ammonium acetate (NHOAc) and sodium cyanoborohydride (NaCNBH) in methanol at 60°C, achieving 73–94% yield for N-alkylation . Key considerations include optimizing solvent polarity and reaction time to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Post-synthesis characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positioning (e.g., methyl and propyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and monitors reaction progress .

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity?

Yield optimization strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., CuBr in DMSO) enhance N-alkylation efficiency, as seen in analogous carbazole syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility for cyclization steps .

- Temperature Control : Lowering reaction temperatures during reductive amination reduces racemization risks .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Propyl vs. Bulkier Alkyl Groups : Propyl substituents balance lipophilicity and membrane permeability, whereas longer chains (e.g., isopropyl) may reduce solubility .

- Methyl Group Positioning : The 6-methyl group enhances steric stabilization of the carbazole core, potentially improving receptor binding . Contradictions in bioactivity data (e.g., varying IC values across assays) may arise from differences in cellular uptake or off-target interactions, necessitating orthogonal validation assays .

Q. What computational methods are effective in designing derivatives with enhanced target specificity?

Integrative approaches include:

- Quantum Chemical Calculations : Predict reaction pathways and transition states to prioritize synthetic routes .

- Molecular Docking : Simulate ligand-receptor interactions to optimize substituent placement (e.g., halogenation for π-π stacking) .

- Machine Learning : Train models on existing SAR data to forecast bioactivity and ADMET profiles .

Q. How can discrepancies in NMR or MS data between batches be resolved?

Common resolution strategies:

- Isotopic Labeling : Track unexpected peaks (e.g., deuterated solvents or intermediates) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

- Batch Comparison : Analyze multiple synthetic batches to distinguish systematic errors from stochastic variability .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.